An In-depth Technical Guide to 8-Hydroxypinoresinol: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to 8-Hydroxypinoresinol: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxypinoresinol is a naturally occurring lignan, a class of polyphenolic compounds found in a variety of plants. Lignans are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a key biological signaling pathway of 8-Hydroxypinoresinol, tailored for professionals in research and drug development.
Chemical Structure and Identification
8-Hydroxypinoresinol is classified as a furofuran lignan. Its core structure consists of two phenylpropanoid units linked by a central furofuran ring. The systematic IUPAC name for 8-Hydroxypinoresinol is (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1].
Table 1: Chemical Identifiers for 8-Hydroxypinoresinol
| Identifier | Value |
| Molecular Formula | C₂₀H₂₂O₇[1] |
| IUPAC Name | (3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol[1] |
| CAS Number | 81426-17-7[1] |
| PubChem CID | 3010930[1] |
| SMILES | COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)O)OC)O[2] |
| InChI | InChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1[2] |
Physicochemical and Spectral Data
8-Hydroxypinoresinol is typically a solid at room temperature[1]. The following tables summarize its key physicochemical and spectral properties.
Table 2: Physicochemical Properties of 8-Hydroxypinoresinol
| Property | Value | Reference |
| Molecular Weight | 374.4 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 183 - 185 °C | [1] |
Table 3: Spectral Data for 8-Hydroxypinoresinol
| Data Type | Key Features |
| Mass Spectrometry (LC-MS) | Precursor Type: [M-H]⁻, Precursor m/z: 373[1] |
| ¹H NMR (in CDCl₃) | δ (ppm): 6.80-7.00 (m, 6H, Ar-H), 5.88 (s, 1H, OH), 5.54 (s, 2H, OH), 4.75 (d, J=4.0 Hz, 1H), 4.40 (d, J=6.8 Hz, 1H), 4.25 (dd, J=9.2, 3.6 Hz, 1H), 3.90 (s, 6H, 2x OCH₃), 3.85-3.95 (m, 2H), 3.10 (m, 1H) |
| ¹³C NMR (in CDCl₃) | δ (ppm): 146.7, 145.2, 144.8, 144.1, 133.5, 132.8, 118.9, 118.5, 114.3, 114.2, 109.1, 108.7, 87.5, 82.1, 71.8, 60.4, 56.0, 55.9, 54.2, 49.9[3] |
Experimental Protocols
Isolation of Lignans from Forsythia suspensa (Adapted Protocol)
The following is a representative protocol for the isolation of lignans, such as 8-Hydroxypinoresinol, from a plant source. This method, adapted from procedures for isolating related compounds from Forsythia suspensa, employs ultrasonic extraction followed by liquid-liquid partitioning and column chromatography[4].
1. Plant Material Preparation:
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Dry the plant material (e.g., leaves of Forsythia suspensa) and grind it into a fine powder to increase the surface area for extraction.
2. Ultrasonic Extraction:
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Weigh the powdered plant material.
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Suspend the powder in 80% aqueous methanol at a solid-to-liquid ratio of 1:10 (w/v).
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Perform ultrasonic extraction for 60 minutes.
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Filter the mixture to separate the extract from the solid residue.
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Repeat the extraction on the residue to maximize the yield.
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Combine the extracts and concentrate under reduced pressure.
3. Liquid-Liquid Partitioning:
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Resuspend the concentrated extract in water.
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Adjust the pH of the aqueous suspension to 7.0.
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Transfer the suspension to a separatory funnel and perform successive extractions with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to partition the compounds based on their solubility.
4. Column Chromatography:
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Concentrate the desired fraction (typically the ethyl acetate fraction for lignans) to dryness.
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Dissolve the dried extract in a minimal amount of the initial mobile phase.
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Load the sample onto a silica gel column.
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Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.
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Collect fractions and monitor them by Thin Layer Chromatography (TLC).
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Combine the fractions containing the target compound and evaporate the solvent to yield the purified 8-Hydroxypinoresinol.
5. Structure Elucidation:
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Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.
Biological Activity and Signaling Pathways
8-Hydroxypinoresinol and its related lignans have been shown to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Pinoresinol, a closely related lignan, has been demonstrated to inhibit the NF-κB pathway by preventing the phosphorylation of IKK and the subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by 8-Hydroxypinoresinol.
Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effects of 8-Hydroxypinoresinol.
Conclusion
8-Hydroxypinoresinol is a promising natural product with well-defined chemical characteristics and significant biological activities. Its ability to modulate the NF-κB signaling pathway highlights its potential as a lead compound for the development of novel anti-inflammatory agents. This technical guide provides foundational information to support further research and development efforts in this area. The detailed protocols and compiled data serve as a valuable resource for scientists working on the isolation, characterization, and application of this and related lignans.
